1,5,6-Trimethylbenzimidazole

Description

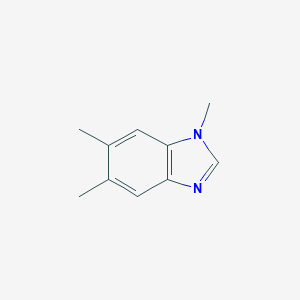

Structure

3D Structure

Properties

IUPAC Name |

1,5,6-trimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAVJMARZPTUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Situating 1,5,6-Trimethylbenzimidazole in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 1,5,6-Trimethylbenzimidazole

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Within this critical class of heterocycles, this compound represents a structurally significant variant. It is closely related to 5,6-dimethylbenzimidazole, the axial ligand found in Vitamin B12 that coordinates to the central cobalt atom.[3]

This guide provides a comprehensive technical overview of the chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It aims to deliver field-proven insights into its synthesis, characterization, reactivity, and potential applications, grounding all claims in authoritative references.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. The key identifiers and physical characteristics of this compound's parent compound, 2,5,6-trimethylbenzimidazole, are summarized below. The addition of a methyl group at the N1 position would slightly alter these values, primarily the molecular weight and formula.

| Property | Value | Source |

| CAS Number | 3363-56-2 (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |

| Molecular Formula | C₁₁H₁₄N₂ | - |

| Molecular Weight | 174.24 g/mol | - |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 200-202 °C (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |

| Canonical SMILES | CN1C(C)=NC2=CC(C)=C(C)C=C12 | - |

| InChIKey | AFNRMRFWCAJQGP-UHFFFAOYSA-N (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is logically approached via a two-step process: first, the formation of the benzimidazole core through condensation, followed by selective N-alkylation. This ensures precise control over the final structure.

Synthetic Workflow Overview

The process involves the initial reaction of a substituted o-phenylenediamine with an appropriate C1 source (like acetic acid) to form the 5,6-dimethylbenzimidazole intermediate. The subsequent step introduces the N1-methyl group using an alkylating agent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol describes a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 5,6-Dimethylbenzimidazole

-

Rationale: This step utilizes the Phillips condensation, a classic and robust method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] The acid protonates the carbonyl group of acetic acid, making it more electrophilic for attack by the amino group of the diamine.

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4,5-dimethyl-o-phenylenediamine (10.0 g, 73.4 mmol) and 4 M hydrochloric acid (80 mL).

-

Reagent Addition: Add glacial acetic acid (4.8 mL, 80.7 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This causes the product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL).

-

Purification: Dry the crude product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Step 2: N-Methylation to Yield this compound

-

Rationale: The N-H proton of the imidazole ring is weakly acidic. A strong base, such as sodium hydride (NaH), is used to deprotonate it, forming a nucleophilic benzimidazolide anion.[6] This anion then readily attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.

-

Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF) (100 mL).

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 3.2 g, 80 mmol) portion-wise to the stirred solvent. Then, add the 5,6-dimethylbenzimidazole (10.0 g, 68.4 mmol) synthesized in Step 1. Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases.

-

Alkylation: Cool the mixture in an ice bath. Add methyl iodide (4.7 mL, 75.2 mmol) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor for completion by TLC.

-

Workup: Carefully quench the reaction by the slow addition of 50 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Isolation: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization Profile

Confirming the structure and purity of the synthesized compound is paramount. The following is a profile of the expected spectroscopic data.

| Technique | Characteristic Features |

| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region (~7.0-7.5 ppm). N-CH₃: A singlet at ~3.7-3.9 ppm (integrating to 3H). C5/C6-CH₃: Two singlets at ~2.3-2.5 ppm (each integrating to 3H). C2-CH₃: A singlet at ~2.5-2.6 ppm (integrating to 3H). |

| ¹³C NMR | Quaternary Carbons: Signals for C2, C3a, C7a, C5, and C6. Aromatic CH: Two signals for C4 and C7. Methyl Carbons: Signals for the N-CH₃ and the three ring-substituted methyl groups. |

| FT-IR (cm⁻¹) | C-H Stretching (Aromatic): ~3000-3100 cm⁻¹. C-H Stretching (Aliphatic): ~2850-2970 cm⁻¹. C=N and C=C Stretching: A series of characteristic bands between ~1450-1620 cm⁻¹. The N-H stretching band (~3100-3400 cm⁻¹) present in the intermediate will be absent.[7][8] |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 174.24, corresponding to the molecular weight of the compound. |

Note: Precise chemical shifts (ppm) can vary based on the solvent and instrument used. The data for the parent compound 5,6-dimethylbenzimidazole can be found in various databases.[9][10]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic properties of the heterocyclic ring system and the influence of the methyl substituents.

Key Reactive Pathways

-

Coordination Chemistry: The sp²-hybridized nitrogen atom (N3) possesses a lone pair of electrons, making it an excellent Lewis base. It can coordinate with a wide range of metal ions to form stable complexes. This property is extensively studied in the context of creating novel catalysts and materials.[11][12]

-

Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The existing methyl groups are activating and ortho-, para-directing. The fused imidazole ring also influences the regioselectivity of these reactions.

-

Oxidation of Methyl Groups: The methyl groups attached to the benzene ring can be oxidized to carboxylic acids under strong oxidizing conditions, providing a route to functionalized benzimidazole-dicarboxylic acids.

Caption: Key reactivity pathways of this compound.

Potential Applications and Biological Context

While specific research on this compound is less extensive than on its demethylated precursor, its chemical properties suggest significant potential in several areas:

-

Medicinal Chemistry: As a bioisostere of the Vitamin B12 ligand, it serves as a valuable probe for studying cobalamin-dependent enzymes.[13] Furthermore, the benzimidazole core is a privileged scaffold in drug discovery, and methylation can fine-tune properties like solubility, metabolic stability, and receptor affinity.[1][14] Derivatives have been investigated for antifungal, antibacterial, and anticancer activities.[15][16][17]

-

Materials Science: The strong coordinating ability of the benzimidazole nitrogen makes it a candidate for building blocks in Metal-Organic Frameworks (MOFs) and coordination polymers.[12]

-

Organic Electronics: Polybenzimidazoles are known for their high thermal stability and are used in applications like high-temperature fuel cell membranes.[8] Monomeric units like this compound can be used in the synthesis of these advanced polymers.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile. Its synthesis is achievable through well-established organic chemistry principles, and its structure can be unequivocally confirmed by standard spectroscopic methods. The reactivity of the molecule, centered on the nucleophilic N3 atom and the activated aromatic ring, provides numerous handles for further chemical modification. Given its structural relationship to a vital biological cofactor and the proven versatility of the benzimidazole scaffold, this compound stands as a compound of significant interest for researchers in drug discovery, coordination chemistry, and materials science.

References

- SUPPLEMENTARY INFORMATION. (n.d.).

- H-1 NMR Spectrum. (n.d.).

- Navigating the Biological Landscape of Dimethyl-Benzimidazoles: A Focus on the 1,6-Isomer. (n.d.). Benchchem.

- 2,5,6-Trimethylbenzimidazole. (n.d.). CAS Common Chemistry.

- 1-METHYLBENZIMIDAZOLE synthesis. (n.d.). ChemicalBook.

- Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 12–24.

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry.

- 5,6-Dimethylbenzimidazole. (n.d.). PubChem.

- 5,6-Dimethylbenzimidazole. (n.d.). In Wikipedia.

- Tsoleridis, C. A., et al. (2022). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Applied Sciences, 15(1), 6758.

- IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate.

- Schulze, M., et al. (1997). Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide.

- Benzimidazole derivatives with biological activity. (n.d.). ResearchGate.

- FTIR spectra of Complex 1 and benzimidazole (BZDH). (n.d.). ResearchGate.

- Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c). (n.d.). ResearchGate.

- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.

- Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. (2021).

- Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. (2018).

- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.).

- ¹H NMR spectra of 5,6‐dimethyl‐benzimidazole 1e (bottom) and its corresponding silver complex 2e (top). (n.d.). ResearchGate.

- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701). (n.d.). Human Metabolome Database.

- Benzimidazole. (n.d.). PubChem.

- Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. (2015). International Research Journal of Pure and Applied Chemistry, 8(1), 19-25.

- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). Molecules, 28(2), 793.

- Crystal structure of 1-(4,6-dimethylpyrimidin-2-yl)benzimidazole, C13H12N4. (n.d.). ResearchGate.

- The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. (2023). bioRxiv.

- 5,6-Dimethyl-2-trifluoromethylbenzimidazole. (n.d.). PubChem.

- A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024). Pharmaceuticals, 17(1), 1.

- 5,6-Dimethyl-1H-benzimidazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo.

- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2022). Molecules, 27(19), 6649.

- Determination of Carbendazim and Benomyl Residues in Oranges and Orange Juice by Automated Online Sample Preparation Using TLX-LC-MS/MS. (n.d.). Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. esisresearch.org [esisresearch.org]

- 6. 1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5,6-Trimethylbenzimidazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2][3][4] Its unique bicyclic aromatic structure, comprising fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets.[1][5] This guide focuses on a specific derivative, 1,5,6-trimethylbenzimidazole, providing a comprehensive overview of its chemical identifiers, synthesis, and potential applications, particularly within the realm of drug discovery. While specific experimental data for this isomer is less prevalent in the literature compared to its 2,5,6-trimethyl counterpart, this guide will leverage data from closely related analogs to provide a robust and predictive technical resource.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for any research and development endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1128-27-4 | [6] |

| IUPAC Name | 1,5,6-trimethyl-1H-benzimidazole | N/A |

| Molecular Formula | C₁₀H₁₂N₂ | [7] |

| Molecular Weight | 160.22 g/mol | [7] |

| Canonical SMILES | CN1C=NC2=CC(=C(C=C21)C)C | N/A |

| InChIKey | AFNRMRFWCAJQGP-UHFFFAOYSA-N | [7] |

Synthesis of the Benzimidazole Core: A General Protocol

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous methodologies available.[8] A common and effective approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following protocol describes a general method that can be adapted for the synthesis of this compound.

General Synthetic Workflow

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N¹,4-dimethylbenzene-1,2-diamine (1.0 equivalent) with a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture. The use of acetic anhydride serves as both the acylating agent and a dehydrating agent in the subsequent cyclization step.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

This protocol is a generalized procedure. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best results.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons on the benzene ring will likely appear as singlets or closely coupled doublets in the aromatic region (δ 7.0-8.0 ppm). The three methyl groups will each give rise to a singlet in the aliphatic region (δ 2.0-4.0 ppm). The N-methyl group is expected to be the most downfield of the three methyl signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the imidazole carbons, and the methyl carbons. The two carbons of the imidazole ring will appear in the range of δ 140-155 ppm. The aromatic carbons will resonate between δ 110-140 ppm. The three methyl carbons will be observed in the upfield region of the spectrum.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1450-1620 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of this compound (160.22).[11][15][16][17] Common fragmentation patterns for benzimidazoles involve the loss of a methyl group, followed by the characteristic fragmentation of the benzimidazole ring system.[15][17]

Applications in Drug Discovery and Development

The benzimidazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4][5][18][19][20][21]

Mechanism of Action: A Broad Perspective

The pharmacological effects of benzimidazole derivatives are diverse and target-specific. Some of the key mechanisms of action include:

-

Enzyme Inhibition: Many benzimidazole-based drugs act as inhibitors of crucial enzymes. For instance, proton pump inhibitors like omeprazole target the H⁺/K⁺-ATPase in gastric parietal cells.

-

Tubulin Polymerization Inhibition: A significant class of anthelmintic benzimidazoles, such as albendazole, function by binding to β-tubulin, thereby inhibiting microtubule polymerization in parasites.

-

Receptor Antagonism: Certain benzimidazole derivatives act as antagonists for various receptors, including angiotensin II receptors, which is the mechanism for antihypertensive drugs like telmisartan.

The specific biological activity of this compound has not been extensively reported. However, its structural similarity to other bioactive benzimidazoles suggests it could be a valuable starting point for the design of novel therapeutic agents. The substitution pattern on the benzene ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[21]

Workflow for Biological Screening

Caption: A typical workflow for screening benzimidazole derivatives.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically significant benzimidazole family. While specific experimental data for this isomer is limited, this guide provides a comprehensive technical overview based on established chemical principles and data from closely related compounds. Its structural features suggest potential for biological activity, making it a worthy candidate for further investigation in drug discovery programs. The synthetic protocols, predictive spectroscopic data, and overview of the broader biological context of benzimidazoles provided herein serve as a valuable resource for researchers aiming to unlock the therapeutic potential of this and related molecules.

References

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0243232). NP-MRD. (n.d.). Retrieved from [Link]

- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3347-3369.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Model Studies of Coenzyme BI2 Dependent Diol Dehydratase. 1. (n.d.). Retrieved from [Link]

-

Cas 1234801-31-0,(2-{[(4E)-2-amino-1-oxaspiro[4.5... - LookChem. (n.d.). Retrieved from [Link]

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. (n.d.). Retrieved from [Link]

- Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504–1528.

-

Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry. (2015). Retrieved from [Link]

- Song, D., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701). Human Metabolome Database. (n.d.). Retrieved from [Link]

-

2,5,6-Trimethylbenzimidazole. CAS Common Chemistry. (n.d.). Retrieved from [Link]

- Law, C. S. W., & Yeong, K. Y. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861–1877.

-

Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. (n.d.). Retrieved from [Link]

-

Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. NIH. (2018). Retrieved from [Link]

- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 358-367.

- Hida, F., Robert, J., & Luu-Duc, C. (1989). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 22(5), 579-587.

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. (2024). Retrieved from [Link]

-

5,6-Dimethylbenzimidazole. PubChem. (n.d.). Retrieved from [Link]

-

Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c). ResearchGate. (n.d.). Retrieved from [Link]

-

1H-Benzimidazole. NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. (2015). Retrieved from [Link]_spectra_of_some_novel_benzimidazole_derivatives)

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. ias.ac.in [ias.ac.in]

- 9. rsc.org [rsc.org]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0243232) [np-mrd.org]

- 14. Benzimidazole(51-17-2) 13C NMR spectrum [chemicalbook.com]

- 15. scispace.com [scispace.com]

- 16. 1H-Benzimidazole [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lookchem.com [lookchem.com]

Synthesis of 1,5,6-Trimethylbenzimidazole: A Technical Guide for Advanced Research

Abstract

This comprehensive technical guide details the synthesis of 1,5,6-trimethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary synthetic route discussed is the Phillips condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and a discussion of the critical parameters influencing the reaction's efficiency and yield. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important benzimidazole derivative.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[3] Consequently, benzimidazole derivatives have been successfully developed as antiulcer, antihypertensive, antiviral, antifungal, and anticancer agents.[4][5] The strategic placement of substituents on the benzimidazole ring system is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.[6] The title compound, this compound, is a valuable building block in this endeavor, with the methyl groups at the 5- and 6-positions influencing its electronic properties and the methyl group at the 1-position enhancing its lipophilicity and metabolic stability.

The Phillips Condensation: A Cornerstone of Benzimidazole Synthesis

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[7][8] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid catalyst.[9][10] The reaction with aliphatic acids, such as acetic acid, generally proceeds with good yields.[7]

Mechanistic Insights

The Phillips condensation proceeds through a well-established two-step mechanism:

-

N-Acylation: The reaction is initiated by the acid-catalyzed acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This step forms an N-acyl-o-phenylenediamine intermediate.

-

Intramolecular Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzimidazole ring.

The presence of electron-donating groups, such as the methyl groups in 4,5-dimethyl-1,2-phenylenediamine, increases the nucleophilicity of the amino groups, thereby facilitating the initial acylation step and promoting a higher reaction rate compared to unsubstituted o-phenylenediamine.[11]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine and acetic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,5-Dimethyl-1,2-phenylenediamine | 98% | Commercially Available | Store in a cool, dark place. |

| Glacial Acetic Acid | ACS Grade | Commercially Available | Corrosive. Handle with care. |

| Hydrochloric Acid (4N) | Prepare by diluting concentrated HCl. | ||

| Sodium Hydroxide (10%) | Prepare by dissolving NaOH pellets in water. | ||

| Ethanol | Reagent Grade | Commercially Available | |

| Activated Charcoal | Commercially Available | For decolorization. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and glacial acetic acid (20 mmol).

-

Acid Catalyst Addition: To the mixture, slowly add 4N hydrochloric acid (10 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation of Crude Product: The crude 2,5,6-trimethylbenzimidazole will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals. If the solution is colored, it can be treated with activated charcoal before filtration.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product, this compound.

Note: The initial product of the Phillips condensation is 2,5,6-trimethylbenzimidazole. The subsequent N-methylation to form this compound is not explicitly part of the classical Phillips reaction and would require a separate synthetic step, typically involving a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. However, for the purpose of this guide focusing on the core benzimidazole synthesis, we will focus on the formation of the 2,5,6-trimethyl intermediate.

Characterization

The synthesized 2,5,6-trimethylbenzimidazole can be characterized using various spectroscopic techniques:

-

¹H NMR: To confirm the presence and integration of the aromatic and methyl protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point: The melting point of 2,5,6-trimethylbenzimidazole is reported to be 200-202 °C.[12]

Visualization of the Synthetic Pathway

The following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Caption: Reaction mechanism for the synthesis of 2,5,6-trimethylbenzimidazole.

Caption: Experimental workflow for the synthesis of 2,5,6-trimethylbenzimidazole.

Conclusion

The synthesis of this compound, via the Phillips condensation of 4,5-dimethyl-1,2-phenylenediamine and acetic acid to form the 2,5,6-trimethylbenzimidazole intermediate, is a robust and efficient method for accessing this valuable heterocyclic compound. This guide has provided a comprehensive overview of the reaction, including its mechanistic underpinnings and a detailed experimental protocol. By understanding the principles and practical aspects of this synthesis, researchers can confidently prepare this key building block for applications in drug discovery and materials science.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

Beilstein Journals. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

MDPI. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

Bentham Science. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

-

PubMed. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

-

National Institutes of Health. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. Retrieved from [Link]

-

PubMed. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Preparation and characterization of trimethylsilyl-substituted benzimidazole metal complexes and structural characterization of dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole-N3]cobalt(II). Retrieved from [Link]

-

ResearchGate. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]

-

PubMed. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (n.d.). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. Retrieved from [Link]

-

PubMed. (1992). Identification of 5,6-dimethylbenzimidazole as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,5,6-Trimethylbenzimidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dimethyl-2-trifluoromethylbenzimidazole. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijariie.com [ijariie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

Spectroscopic Characterization of 1,5,6-Trimethylbenzimidazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,5,6-trimethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic interpretation and supported by comparative data from closely related benzimidazole derivatives.

Introduction to this compound and its Spectroscopic Importance

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic compounds featuring a fused benzene and imidazole ring system. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The substitution pattern on the benzimidazole core, such as the presence and position of methyl groups in this compound, profoundly influences its physicochemical properties and biological activity.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide will delve into the expected spectroscopic signatures of this compound, offering a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the three methyl groups. The exact chemical shifts can be influenced by the solvent used for analysis.[3]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | H-2 |

| ~7.4 | s | 1H | H-4 |

| ~7.2 | s | 1H | H-7 |

| ~3.8 | s | 3H | N-CH₃ |

| ~2.4 | s | 6H | C-5 CH₃ & C-6 CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-4, H-7): The proton at the C-2 position of the imidazole ring is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene ring, H-4 and H-7, will appear as singlets due to the substitution pattern, which eliminates ortho and meta couplings. Their chemical shifts are influenced by the electron-donating methyl groups at C-5 and C-6.

-

Methyl Protons (N-CH₃, C-5 CH₃, C-6 CH₃): The N-methyl group is expected to have a chemical shift around 3.8 ppm, a typical value for methyl groups attached to a nitrogen atom in a heterocyclic system. The two methyl groups at the C-5 and C-6 positions are in similar chemical environments and are therefore expected to be nearly equivalent, giving rise to a single peak with an integration of 6H around 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~143 | C-7a |

| ~138 | C-3a |

| ~132 | C-5 |

| ~131 | C-6 |

| ~120 | C-4 |

| ~110 | C-7 |

| ~30 | N-CH₃ |

| ~20 | C-5 CH₃ & C-6 CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The C-2 carbon, situated between two nitrogen atoms, is expected to have the most downfield chemical shift. The quaternary carbons of the fused ring system (C-3a and C-7a) will also be in the downfield region. The carbons bearing the methyl groups (C-5 and C-6) and the remaining aromatic carbons (C-4 and C-7) will have chemical shifts in the typical aromatic region, with their precise values influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The carbon of the N-methyl group will appear in the aliphatic region, typically around 30 ppm. The carbons of the C-5 and C-6 methyl groups are expected at a more upfield position, around 20 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[4]

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, and C=C bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch (from CH₃ groups) |

| ~1620 | C=N stretch (imidazole ring) |

| ~1580, ~1470 | C=C stretch (aromatic ring) |

| 1450-1350 | CH₃ bend |

Interpretation:

The presence of sharp bands in the 3100-3000 cm⁻¹ region is indicative of the aromatic C-H stretching vibrations. The aliphatic C-H stretching vibrations from the three methyl groups will appear in the 2980-2850 cm⁻¹ range. The characteristic C=N stretching of the imidazole ring is expected around 1620 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions around 1580 and 1470 cm⁻¹. Bending vibrations for the methyl groups will be observed in the 1450-1350 cm⁻¹ region.[5][6]

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₀H₁₂N₂), the expected molecular weight is approximately 160.22 g/mol .

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 160 | Molecular ion (M⁺) |

| 159 | [M-H]⁺ |

| 145 | [M-CH₃]⁺ |

| 118 | Loss of C₂H₆N |

Interpretation:

In an EI mass spectrum, the molecular ion peak (M⁺) is expected at m/z 160. A prominent peak at m/z 159, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also anticipated, as this often leads to a stabilized cation. The loss of a methyl group from the molecular ion would result in a fragment at m/z 145 ([M-CH₃]⁺). Further fragmentation of the benzimidazole ring system can lead to other smaller fragments. The fragmentation pattern can be compared to that of similar structures like 5,6-dimethylbenzimidazole to aid in interpretation.[7]

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile compounds and is often used in LC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Visualizing the Molecular Structure

To provide a clear visual representation of the molecule under discussion, the following diagram illustrates the structure of this compound with atom numbering.

Caption: Structure of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed and comprehensive fingerprint for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the well-understood spectroscopic behavior of benzimidazole derivatives, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently acquire and interpret the necessary data to verify the synthesis and purity of this important heterocyclic compound, thereby facilitating its further investigation in various scientific disciplines.

References

- BenchChem. (2025). Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.

- Supplementary Information. (n.d.). Royal Society of Chemistry.

- ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.

- PMC. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.

- Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.

- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.

- PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701).

- PubChem. (n.d.). 5,6-Dimethylbenzimidazole.

- ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH).

- MDPI. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium.

- PubMed Central. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.

- PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.

- ResearchGate. (n.d.). Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c).

- ResearchGate. (2018). Synthesis and Strucural Characterization of New Benzimidazole Compounds Derived from Electron Rich Olefins Bearing 1,4-Bisbenzimidazole with CS2, PhNCS and Chalcogens.

- ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives.

- ChemicalBook. (n.d.). 2-Methylbenzimidazole(615-15-6) 13C NMR spectrum.

- Semantic Scholar. (2013). Synthesis and antiprotozoal activity of novel 1-methylbenzimidazole derivatives.

- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - NIST WebBook.

- National Institutes of Health. (n.d.). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study.

- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - NIST WebBook.

- Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- PubChem. (n.d.). Benzimidazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5,6-Trimethylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1,5,6-trimethylbenzimidazole. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs, spectroscopic analyses, and computational modeling principles to present an inferred yet robust model. We delve into the nuanced effects of methylation on the benzimidazole core, exploring the interplay of electronic and steric factors that dictate its three-dimensional architecture. This guide also outlines detailed protocols for the synthesis and characterization of this compound, offering valuable insights for researchers engaged in the design and development of novel benzimidazole-based therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as antiviral, antifungal, anthelmintic, and anticancer agents.[1] The therapeutic potential of these compounds is intimately linked to their molecular structure and conformation, which govern their binding affinity and selectivity for specific biological macromolecules.

This compound, a derivative with methyl groups at the 1, 5, and 6 positions, presents a unique case study in the structure-activity relationship of this important class of compounds. The strategic placement of these methyl groups can significantly influence the molecule's electronic distribution, steric profile, and ultimately, its biological activity. Understanding the precise molecular architecture of this compound is therefore crucial for the rational design of next-generation benzimidazole-based drugs.

Molecular Structure of this compound: An Inferred Model

In the absence of a solved crystal structure for this compound, we can deduce its key structural features by examining the well-established geometry of the parent benzimidazole core and the influence of methyl substituents.

The Benzimidazole Core: A Planar Foundation

The benzimidazole ring system is fundamentally planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the fused aromatic rings. X-ray crystallographic studies of various benzimidazole derivatives consistently demonstrate the planarity of this core structure.[3][4] This rigid, planar scaffold provides a stable platform for the attachment of various substituents, which in turn modulate the molecule's biological properties.

The Influence of Methyl Substituents

The addition of three methyl groups to the benzimidazole core introduces specific steric and electronic effects that can subtly alter the molecule's conformation.

-

5- and 6-Methyl Groups: The methyl groups at the 5 and 6 positions of the benzene ring are expected to have a minimal impact on the overall planarity of the benzimidazole core. These substituents lie in the plane of the aromatic system and their primary influence is electronic, donating electron density to the ring through hyperconjugation.

-

1-Methyl Group: The methyl group at the N-1 position of the imidazole ring is the most conformationally significant substituent. While the benzimidazole ring itself remains planar, the C-N bond connecting the methyl group to the ring is a single bond, allowing for rotation. However, due to the steric hindrance that would arise from interaction with the hydrogen atom at the 7-position, the rotation of this methyl group is likely to be restricted.[5] The most stable conformation is predicted to be one where the methyl group is oriented away from the benzene ring to minimize steric clash. This orientation can influence the molecule's overall shape and its ability to interact with binding partners.

dot

Caption: Inferred molecular structure of this compound.

Conformational Analysis: Insights from Analogs and Computational Chemistry

A comprehensive conformational analysis of this compound would ideally involve experimental techniques like X-ray crystallography and high-level computational modeling. In the absence of specific data for this molecule, we can draw valuable insights from studies on structurally similar benzimidazole derivatives.

Computational studies on N-alkylated benzimidazoles have shown that the energy barrier to rotation around the N-alkyl bond is relatively low, suggesting that multiple conformations may exist in solution.[3] However, the presence of substituents on the benzene ring, as in the case of this compound, can introduce steric constraints that favor a particular conformation. The interaction between the 1-methyl group and the 7-hydrogen atom is a key determinant of the preferred rotational isomer.

Molecular modeling studies of other substituted benzimidazoles have demonstrated that bulky substituents can induce non-planarity in the overall molecule, even if the core benzimidazole ring system remains largely planar.[4] For this compound, while significant distortion of the benzimidazole core is unlikely, the orientation of the 1-methyl group will be a critical factor in defining the molecule's overall three-dimensional shape and its potential for intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons on the benzene ring will likely appear as singlets or closely coupled doublets in the aromatic region (typically δ 7.0-8.0 ppm). The three methyl groups will each give rise to a singlet. The chemical shift of the N-methyl protons will be distinct from that of the two C-methyl protons. Based on data for 2,5-dimethyl-1H-benzimidazole, the C-methyl protons are expected around δ 2.4-2.6 ppm, while the N-methyl protons would likely appear at a slightly different chemical shift.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The benzimidazole core will exhibit a set of signals in the aromatic region (typically δ 110-150 ppm). The three methyl carbons will appear as distinct signals in the aliphatic region (typically δ 15-30 ppm). The chemical shifts of the carbon atoms will be influenced by the electron-donating effects of the methyl groups.

Table 1: Predicted NMR Data for this compound (based on 2,5-dimethyl-1H-benzimidazole)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0 - 7.5 (singlets or doublets) | ~110 - 145 |

| N1-CH₃ | ~3.7 - 4.0 (singlet) | ~30 - 35 |

| C5-CH₃ | ~2.4 (singlet) | ~20 - 25 |

| C6-CH₃ | ~2.4 (singlet) | ~20 - 25 |

| Benzimidazole C | - | ~130 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic): ~1450-1620 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound (C₁₀H₁₂N₂) is expected at m/z = 160.22. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the imidazole ring, providing further structural confirmation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, N¹,4,5-trimethylbenzene-1,2-diamine would be the required diamine precursor.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add N¹,4,5-trimethylbenzene-1,2-diamine (1 equivalent) and a solution of 4M hydrochloric acid.

-

Addition of Reagent: Add formic acid (1.2 equivalents) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux for 4 hours.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The synthesized this compound should be characterized using the spectroscopic methods outlined in Section 4 (NMR, IR, and MS) to confirm its identity and purity. The melting point of the purified compound should also be determined and compared to literature values if available.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit inferred, overview of the molecular structure and conformation of this compound. Based on the foundational principles of the benzimidazole scaffold and the predictable effects of methylation, we have constructed a model that serves as a valuable resource for researchers in the field. The provided synthetic and characterization protocols offer a practical framework for the preparation and validation of this compound.

Future research should prioritize the acquisition of a single-crystal X-ray structure of this compound. This experimental data would provide definitive proof of its solid-state conformation and allow for a more precise understanding of its intermolecular interactions. Furthermore, advanced computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, would offer deeper insights into its conformational landscape in different environments. A more complete understanding of the structure and dynamics of this compound will undoubtedly accelerate the development of novel and more effective benzimidazole-based therapeutics.

References

-

Supplementary Information for "Iodine-catalyzed aerobic oxidative C-H amination of 2-substituted 1H-benzimidazoles/benzoxazoles/benzothiazoles with 1,3-dicarbonyl compounds". Organic & Biomolecular Chemistry. [Link]

-

Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]

-

Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry. [Link]

-

Supplementary Information for "Dehydrogenative C-H/N-H annulation of benzimidazoles with alkynes catalyzed by a Cp*Ir(III) complex". Dalton Transactions. [Link]

-

Intermolecular contacts influencing the conformational and geometric features of the pharmaceutically preferred mebendazole polymorph C. Acta Crystallographica Section C. [Link]

-

CCDC 1419862: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

-

Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry. [Link]

-

Stereochemical design and conformation determinations of new benzimidazole-N-acylhydrazone derivatives. Synthetic Communications. [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701). Human Metabolome Database. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. [Link]

-

CCDC 2120071: Experimental Crystal Structure Determination. University of Miami. [Link]

-

CCDC 1820006: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

-

Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry. [Link]

-

5,6-Dimethylbenzimidazole. PubChem. [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. [Link]

-

Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Scientific Reports. [Link]

-

Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. IUCrData. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules. [Link]

-

Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. The Journal of Organic Chemistry. [Link]

-

Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c). ResearchGate. [Link]

-

2,5,6-Trimethylbenzimidazole. CAS Common Chemistry. [Link]

-

The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society. [Link]

-

Benzimidazoles. MassBank. [Link]

-

FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. [Link]

-

Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography A. [Link]

-

1H-Benzimidazole. NIST WebBook. [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society. [Link]

-

Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformation and Pairing Properties of an O6-Methyl-2′-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.gla.ac.uk [chem.gla.ac.uk]

A Technical Guide to the Physical Properties of Substituted Benzimidazoles: A Focus on 1,5,6-Trimethylbenzimidazole

Abstract: This technical guide provides an in-depth analysis of the key physical properties of 1,5,6-trimethylbenzimidazole, with a specific focus on its melting point and solubility characteristics. While direct experimental data for the 1,5,6-isomer is not extensively reported in publicly accessible literature, this guide establishes a robust predictive framework by analyzing data from closely related analogues, including 2,5,6-trimethylbenzimidazole and 5,6-dimethylbenzimidazole. We present detailed, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind each step to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical nature of substituted benzimidazoles, a scaffold of significant pharmacological importance.[1]

Introduction to Benzimidazoles

The benzimidazole scaffold, consisting of a fused benzene and imidazole ring, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, and kinase inhibition properties.[1][2] The physical properties of these compounds, such as melting point and solubility, are fundamental parameters that dictate their behavior in both biological and chemical systems. These properties influence everything from reaction kinetics and purification strategies to drug formulation, absorption, and bioavailability.

This guide focuses on this compound, a specific derivative whose physical characteristics are crucial for its application. We will explore the theoretical underpinnings and practical methodologies for determining its melting point and solubility profile.

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range and is a unique physical constant.[3] Therefore, melting point determination is a primary technique for identifying a compound and assessing its purity.[3] The presence of even small amounts of miscible impurities typically causes a depression in the melting point and a broadening of the melting range.[4]

Reported Melting Point of this compound and Related Analogues

Direct experimental data for this compound is sparse in the reviewed literature. However, we can infer its likely melting point by examining structurally similar compounds. The substitution pattern on the benzimidazole ring significantly influences crystal lattice packing and intermolecular forces, thereby affecting the melting point.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) |

| 2,5,6-Trimethylbenzimidazole | 3363-56-2 | C₁₀H₁₂N₂ | 200 - 202 |

| 5,6-Dimethylbenzimidazole | 582-60-5 | C₉H₁₀N₂ | 202 - 205[5] |

| 2-Methylbenzimidazole | 615-15-6 | C₈H₈N₂ | 175 - 177 |

| Benzimidazole (Parent) | 51-17-2 | C₇H₆N₂ | 170 - 172 |

Based on this comparative data, it is reasonable to predict that the melting point for this compound would be in a similar high-temperature range, likely around 190-210°C, due to its comparable molecular weight and potential for strong intermolecular hydrogen bonding and π-stacking interactions.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus with a heated metal block, a reliable and common method in organic chemistry labs.

Causality and Rationale: The core principle is uniform and controlled heating of a finely packed sample to observe the precise temperature range of the solid-to-liquid phase transition.[6] Packing the sample tightly without air gaps ensures efficient and even heat transfer.[6] A slow heating rate near the expected melting point is crucial for allowing the system to maintain thermal equilibrium, preventing an overestimation of the melting temperature.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula.[7]

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube. Repeat until a packed sample column of 1-2 mm is achieved.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the sample is visible through the magnifying lens.

-

Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., set to 175°C based on our prediction). This step saves time.

-

Fine Heating and Observation: Once the set temperature is reached, reduce the heating rate to a slow, controlled ramp of 1-2°C per minute.

-

Record Melting Range:

-

T1: Record the temperature at which the first drop of liquid appears within the sample.

-

T2: Record the temperature at which the entire sample has completely melted into a clear liquid.

-

-

Data Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (0.5-2°C).[3]

Visualization: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility Profile

Solubility is a measure of the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a guiding tenet: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[8][9] The solubility of benzimidazole derivatives is governed by the interplay between the non-polar benzene ring and the polar imidazole ring, which contains a basic nitrogen atom capable of protonation.

Predicted and Reported Solubility of this compound

The structure of this compound—featuring an aromatic system, three methyl groups, and a basic imidazole moiety—suggests a complex solubility profile. The methyl groups increase the molecule's lipophilicity (non-polar character) compared to the parent benzimidazole. The imidazole nitrogen, however, allows the molecule to act as a base, forming a charged, and therefore more water-soluble, salt in acidic solutions.

Data from Related Compounds:

-

Benzimidazole: Practically insoluble in non-polar solvents like benzene and petroleum ether, but freely soluble in alcohol and aqueous solutions of acids.[10]

-

5,6-Dimethylbenzimidazole: Soluble in water, chloroform, ether, and freely soluble in dilute acids.[11] It is also reported as soluble in ethanol (50 mg/ml).[5]